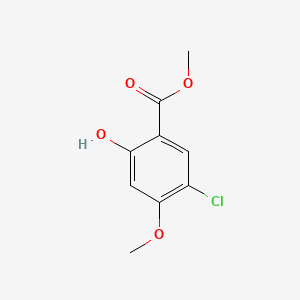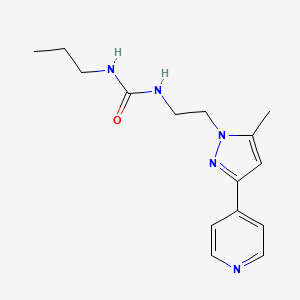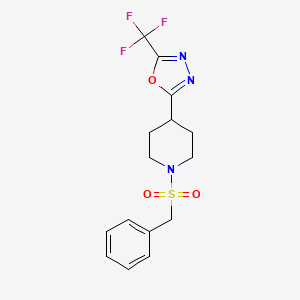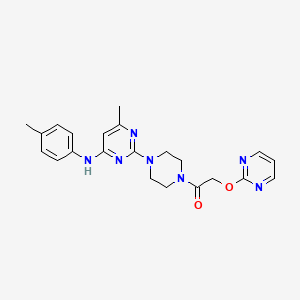
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a benzoate ester and a member of phenols . It is functionally related to salicylic acid .
Synthesis Analysis
“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” has been used in the synthesis of N - p -methoxyphenylbenzimino- p -chloro- o -carbomethoxyphenyl ether . It is also used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .Molecular Structure Analysis
The molecular formula of “Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is C9H9ClO4 . The average mass is 200.619 Da and the monoisotopic mass is 200.024017 Da .Chemical Reactions Analysis
“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a reactant in the preparation of aryl-1,3,5-triazine derivatives as histamine H4 receptor ligands .Physical And Chemical Properties Analysis
“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a white to light yellow crystal powder . The molecular weight is 216.62 .Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, a derivative found in the mangrove endophytic fungus Nigrospora sp., shows moderate antitumor and antimicrobial activities. This suggests its potential in the development of new therapeutic agents for treating cancer and infections (Xia et al., 2011).
Photochemical Properties
Compounds related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, such as methyl salicylate and other related compounds, have been studied for their ability to generate and quench singlet molecular oxygen. These studies are significant in understanding the photochemical behavior of similar compounds and their potential application in photostabilization (Soltermann et al., 1995).
Synthesis and Structural Analysis
The synthesis processes of compounds closely related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate have been extensively studied. These synthesis methods are crucial for the production of various medicinal and chemical intermediates, contributing to the development of pharmaceuticals and other chemical products (Wang Yu, 2008).
Antioxidant Activity
Phenyl ether derivatives related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, isolated from marine-derived fungi, have shown strong antioxidant activities. This indicates the potential use of these compounds in developing antioxidant therapies or supplements (Xu et al., 2017).
Interaction with Biological Systems
Studies on the interaction of similar compounds with biological systems, such as their antimicrobial and anti-inflammatory activities, provide insights into their potential therapeutic applications. These compounds could be key in developing new treatments for various diseases (Choudhary et al., 2009).
Safety and Hazards
The safety information for a similar compound, “Methyl 4-bromo-5-chloro-2-methoxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The future directions for “Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” could involve further exploration of its potential uses in the synthesis of other compounds, given its use in the synthesis of N - p -methoxyphenylbenzimino- p -chloro- o -carbomethoxyphenyl ether and in the enantioselective synthesis of (+)-coriandrone A and B .
Propiedades
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXDTJRDBCETGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)
![(3,4-Dimethoxy-benzyl)-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/no-structure.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)
![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)
![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)


![N-benzyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2999893.png)